(5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid
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Overview
Description
(5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a (3-methylbutyl)amino group and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the (3-Methylbutyl)amino Group: The (3-methylbutyl)amino group can be introduced via a Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under suitable conditions.
Reduction: The boronic acid moiety can be reduced to form boranes.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving boronic acids.
Mechanism of Action
The mechanism of action of (5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of enzymes that contain such functional groups. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Boronic Acid Derivatives: Compounds such as bortezomib, a proteasome inhibitor used in cancer therapy, share the boronic acid functional group.
Uniqueness
(5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid is unique due to the combination of its thiophene ring and boronic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H18BNO2S |
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Molecular Weight |
227.14 g/mol |
IUPAC Name |
[5-[(3-methylbutylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H18BNO2S/c1-8(2)5-6-12-7-9-3-4-10(15-9)11(13)14/h3-4,8,12-14H,5-7H2,1-2H3 |
InChI Key |
LXCZCMJRANCDKD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)CNCCC(C)C)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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